molecular formula C6H4FNO3 B12275683 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid

5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic Acid

Cat. No.: B12275683
M. Wt: 157.10 g/mol
InChI Key: OPZDEDHSPPJBPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water at high temperatures (100-180°C) for 24-72 hours . This reaction yields white sheet-shaped crystals of the desired compound with high crystal stability and a yield of over 80% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar hydrothermal reactions, utilizing simple and environmentally friendly devices and operations. Water is used as the reaction solvent, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s reactivity and stability, allowing it to interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
  • 5-(But-9-enyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Uniqueness

5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H4FNO3

Molecular Weight

157.10 g/mol

IUPAC Name

3-fluoro-2-oxo-3H-pyridine-6-carboxylic acid

InChI

InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-3H,(H,10,11)

InChI Key

OPZDEDHSPPJBPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=O)C1F)C(=O)O

Origin of Product

United States

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